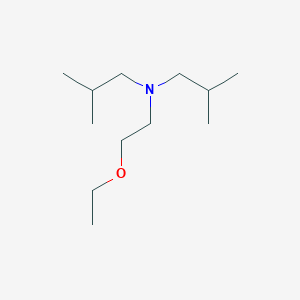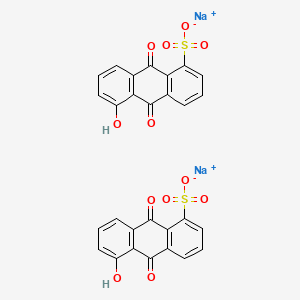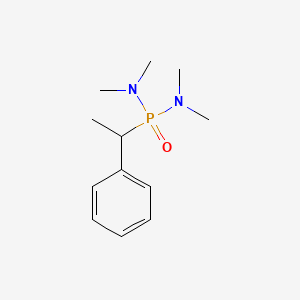
N,N,N',N'-Tetramethyl-P-(1-phenylethyl)phosphonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide is a chemical compound with a unique structure that includes a phosphonic diamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide typically involves the reaction of phosphonic diamide precursors with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or water, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions may yield phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphonic diamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic diamides. These products have various applications in different fields .
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include signal transduction and metabolic pathways, which are crucial for various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’,N’-Tetramethyl-p-phenylenediamine
- N,N,N’,N’-Tetramethyl-P-vinylphosphonic diamide
- N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide
Uniqueness
N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
64394-07-6 |
|---|---|
Fórmula molecular |
C12H21N2OP |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
N-[dimethylamino(1-phenylethyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C12H21N2OP/c1-11(12-9-7-6-8-10-12)16(15,13(2)3)14(4)5/h6-11H,1-5H3 |
Clave InChI |
AHAYRMCFBABNMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)P(=O)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)

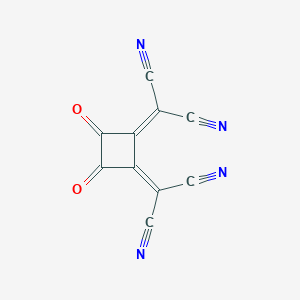
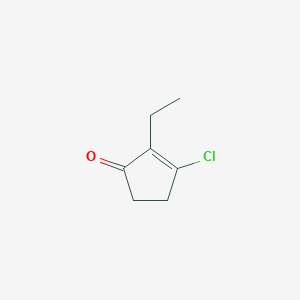
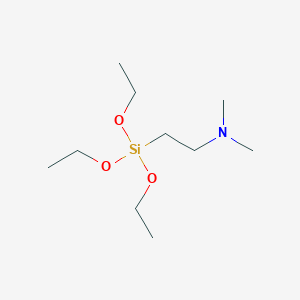

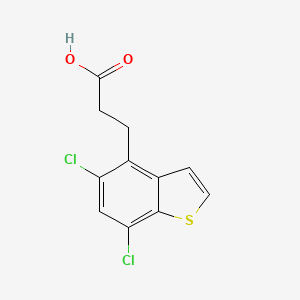
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)


